molecular formula C15H16FNO3 B3007267 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1788783-89-0

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B3007267
CAS No.: 1788783-89-0
M. Wt: 277.295
InChI Key: WVOBPOBOWQHBFA-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group attached to an acetamide core, which is further substituted with a 2-(furan-2-yl)-2-methoxyethyl chain. The fluorophenyl group enhances lipophilicity and metabolic stability, while the furan and methoxyethyl moieties contribute to hydrogen bonding and solubility . Its structural uniqueness lies in the combination of aromatic (furan, fluorophenyl) and ether (methoxy) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-19-14(13-3-2-8-20-13)10-17-15(18)9-11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBPOBOWQHBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 2-furylacetaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with acetic anhydride to produce the target compound .

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide exhibit significant anticancer properties. For instance, derivatives containing furan and fluorophenyl moieties have been investigated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting a potential application as anticancer agents .

Antimicrobial Properties

The furan ring is known for its bioactivity, and compounds incorporating this moiety have shown antimicrobial effects. A recent investigation highlighted the synthesis of furan-based derivatives that exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-fluorophenyl group is hypothesized to enhance the compound's ability to penetrate bacterial membranes, thereby increasing efficacy .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The methoxyethyl group may contribute to improved blood-brain barrier permeability, making it a candidate for further exploration in neurological therapies.

Case Studies

StudyFocusFindings
Study AAnt

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Acetamide Core

a) AIFPA [(E)-2-((Acryloyloxy)Imino)-N-(4-Fluorophenyl)Acetamide]
  • Structure: Replaces the methoxyethyl-furan chain with an acryloyloxyimino group.
  • Properties : The α,β-unsaturated ester in AIFPA increases electrophilicity, enabling Michael addition reactions, unlike the target compound’s ether-furan system .
b) 2-(4-Ethylphenoxy)-N-(2-Fluorobenzyl)-N-(2-Furanylmethyl)Acetamide
  • Structure : Contains dual fluorobenzyl and furanylmethyl groups.
  • Biological Relevance : The fluorobenzyl group may improve blood-brain barrier penetration, suggesting neuropharmacological applications .
c) GSK1570606A [2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide]
  • Structure : Substitutes the furan-methoxyethyl chain with a pyridinyl-thiazole group.
  • Properties : The thiazole-pyridine system enhances metal coordination and π-π stacking, favoring enzyme inhibition (e.g., kinase targets) .
  • Divergence : The target’s furan-methoxyethyl group lacks such coordination sites, directing it toward different biological pathways.

Functional Group Modifications

a) LBJ-01 [2-((3-Cyanopyridin-2-yl)Oxy)-N-(4-Fluorophenyl)Acetamide]
  • Structure: Features a cyanopyridinyloxy group instead of furan-methoxyethyl.
  • Electronic Effects: The electron-withdrawing cyano group increases acidity of adjacent protons, enabling nucleophilic substitutions—unlikely in the target’s ether-linked system .
  • Applications: Designed as an indoleamine-2,3-dioxygenase (IDO1) inhibitor, leveraging the cyanopyridine scaffold for binding .
b) N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
  • Structure : Incorporates a cyclohexyl group and branched propylacetamido chain.
  • Synthesis : Prepared via a multicomponent Ugi reaction, differing from the target’s likely stepwise amidation .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight Melting Point (°C) Key Functional Groups Solubility Profile
Target Compound ~307.3* Not reported 4-Fluorophenyl, Furan, Methoxy Moderate (polar ether)
AIFPA ~250.2 Not reported Acryloyloxyimino Low (hydrophobic ester)
GSK1570606A ~313.3 Not reported Thiazole, Pyridine Low (aromatic)
N-Cyclohexyl Derivative 334.2 150–152 Cyclohexyl, Propylacetamido Low (bulky substituents)
LBJ-01 ~311.3 Not reported Cyanopyridine Moderate (polar nitrile)

*Estimated based on molecular formula.

Biological Activity

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18FN3O3
  • Molecular Weight : 319.33 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide exhibit significant anticancer properties. For instance, research has shown that modifications in the furan and phenyl moieties can enhance the cytotoxic effects against various cancer cell lines.

Case Study :
A study published in Molecules demonstrated that a related compound with structural similarities showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives containing furan rings displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Compound Activity MIC (µg/mL)
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamideAntibacterial32
Control (Standard Antibiotic)Antibacterial16

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has shown promise as an anti-inflammatory agent. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of fluorine and furan moieties may enhance binding affinity to target enzymes involved in cancer proliferation.
  • Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in malignant cells.
  • Modulation of Immune Response : Its anti-inflammatory effects may be due to the inhibition of NF-kB signaling pathways, reducing the expression of inflammatory mediators .

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